2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

Vue d'ensemble

Description

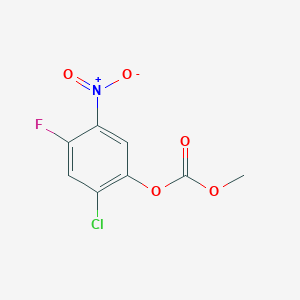

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is an organic compound characterized by the presence of chlorine, fluorine, and nitro groups on a phenyl ring, which is further esterified with a methyl carbonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2-chloro-4-fluoro-5-nitrophenol. The phenol group is first converted to a phenyl carbonate ester using dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-4-fluoro-5-aminophenyl methyl carbonate.

Substitution: The chlorine and fluorine atoms can be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for halogen exchange.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, amides.

Substitution: Halogenated derivatives, alkylated products.

Applications De Recherche Scientifique

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C₈H₅ClFNO₅ and a molecular weight of approximately 249.58 g/mol. It is an aromatic carbonate featuring a phenyl ring substituted with chlorine, fluorine, and nitro groups, along with a methyl carbonate functional group. This compound has potential applications in pharmaceuticals and materials science due to its unique functional groups that can participate in various chemical reactions.

Scientific Research Applications

this compound is primarily utilized as an intermediate in synthesizing various biologically active molecules and clinically approved drugs.

Pharmaceuticals

- Intermediate in Synthesis: this compound can serve as an intermediate in synthesizing biologically active molecules.

- Antimycobacterial Agents: Compounds similar to this compound have demonstrated potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . For instance, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and assessed for their antitubercular activities . These derivatives exhibited potent to moderate activity against M. tuberculosis H 37Rv, with MIC values ranging from 4 to 64 μg/mL .

- Synthesis of Ceritinib: 2-Chloro-4-fluoro-5-nitrotoluene, a compound similar to this compound, is used as an intermediate in the synthesis of Ceritinib, a clinically approved drug for the treatment of non-small cell lung cancer.

Methods of Application

The preparation of this compound involves chemical synthesis, and its analysis is conducted using 1H-NMR, 13C-NMR, HRMS, and SC-XRD. One method involves reacting 2-chloro-4-fluorine trichlorotoluene zotrichloride with a sulfuric acid nitrate mixture to obtain 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is then hydrolyzed to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives .

Mécanisme D'action

The mechanism by which 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.

2-Chloro-4-fluoro-5-nitrophenol: The parent phenol compound without the carbonate ester group.

Uniqueness: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is unique due to its specific combination of halogen and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Activité Biologique

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (CAS No. 84478-89-7) is an aromatic carbonate compound notable for its unique structural features, including a phenyl ring substituted with chlorine, fluorine, and nitro groups, along with a methyl carbonate functional group. This compound has garnered attention in various scientific fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

- Molecular Formula : C₈H₅ClFNO₅

- Molecular Weight : 249.58 g/mol

- Structure :

- Contains a chlorinated and fluorinated phenyl ring.

- Incorporates a nitro group that enhances electrophilicity.

The specific mechanism of action for this compound has not been fully elucidated. However, its structural characteristics suggest potential interactions with biological targets through electrophilic aromatic substitution reactions. The electron-withdrawing effects of the nitro and halogen groups may facilitate binding to enzymes or receptors, influencing various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing nitro and halogen substituents have been shown to affect the viability of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (e.g., Ciprofloxacin) | 0.048 | E. coli |

| Reference Compound (e.g., Amphotericin B) | 0.5 | Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that the cytotoxic effects of this compound may vary depending on concentration and exposure time. Further studies are required to establish IC50 values across different cell lines.

Case Studies

-

Study on Antimicrobial Effects :

A recent study assessed the antimicrobial activity of various nitro-substituted compounds against a panel of bacteria and fungi. The results demonstrated that compounds with similar structural features to this compound exhibited varying degrees of inhibitory activity. -

Cytotoxicity Evaluation :

In vitro studies conducted on human cell lines revealed that certain derivatives of similar aromatic carbonates displayed cytotoxic effects at higher concentrations, necessitating further investigation into the safety and therapeutic index of this compound.

Propriétés

IUPAC Name |

(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQIJXHWQVDZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.